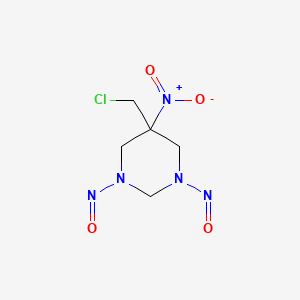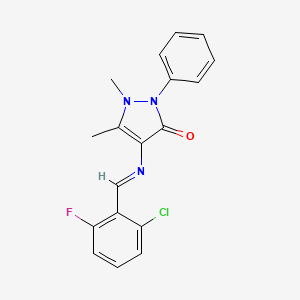
Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane is a heterocyclic compound that contains both nitro and nitroso functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a diazinane derivative followed by chloromethylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction parameters to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso groups results in the formation of dinitro derivatives, while reduction of the nitro groups yields amine derivatives.
Applications De Recherche Scientifique
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, affecting cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane: shares similarities with other nitro and nitroso compounds, such as nitrosamines and nitroalkanes.
Nitrosamines: These compounds also contain nitroso groups and are known for their biological activity.
Nitroalkanes: These compounds contain nitro groups and are used in various chemical reactions.
Uniqueness
The uniqueness of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88820-11-5 |
|---|---|
Formule moléculaire |
C5H8ClN5O4 |
Poids moléculaire |
237.60 g/mol |
Nom IUPAC |
5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane |
InChI |
InChI=1S/C5H8ClN5O4/c6-1-5(11(14)15)2-9(7-12)4-10(3-5)8-13/h1-4H2 |
Clé InChI |
YQTLDAGCSBQKJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CN1N=O)N=O)(CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
![(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate](/img/structure/B15014769.png)

![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15014793.png)
![4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}](/img/structure/B15014799.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014806.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15014815.png)
![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(3-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014816.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B15014820.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15014845.png)
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
